5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- is a synthetic organic compound that belongs to the class of amines. It features a pyridine ring substituted with a methoxy group and a pentenyl chain, making it a compound of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- typically involves multi-step organic reactions. One possible route could include:
Starting Material: Begin with 5-methoxy-3-pyridinecarboxaldehyde.
Formation of Intermediate: React the starting material with a suitable Grignard reagent to form an alcohol intermediate.
Amine Formation: Convert the alcohol intermediate to an amine using reductive amination.
Chain Extension: Introduce the pentenyl chain through a Wittig reaction or similar olefination process.
Final Product: Purify the final product using chromatography techniques.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the amine.
Reduction: Reduction reactions may target the double bond in the pentenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine: Without the stereochemistry.
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2R,4E)-: Different stereochemistry.
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4Z)-: Different stereochemistry.
Uniqueness
The unique stereochemistry of 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- may confer specific biological activity or chemical reactivity that distinguishes it from its isomers and other similar compounds.
Properties
CAS No. |
552302-36-0 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(E,2S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-10(13-2)5-4-6-11-7-12(15-3)9-14-8-11/h4,6-10,13H,5H2,1-3H3/b6-4+/t10-/m0/s1 |
InChI Key |
HXZJTUDXVFHWOB-RWCYGVJQSA-N |
Isomeric SMILES |
C[C@@H](C/C=C/C1=CC(=CN=C1)OC)NC |
Canonical SMILES |
CC(CC=CC1=CC(=CN=C1)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.